2-(Boc-amino)-3-(Cbz-amino)-1-propanol
Overview
Description
2-(Boc-amino)-3-(Cbz-amino)-1-propanol is a compound that features both Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) protecting groups attached to amino functionalities on a propanol backbone. This compound is significant in organic synthesis, particularly in peptide chemistry, due to its dual-protected amino groups which facilitate selective deprotection and subsequent reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Boc-amino)-3-(Cbz-amino)-1-propanol typically involves the protection of amino groups on a propanol backbone. The process can be summarized as follows:
Starting Material: The synthesis begins with 3-amino-1-propanol.
Protection of the Amino Group: The amino group at the 3-position is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Protection of the Second Amino Group: The second amino group is then protected with a Cbz group using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated synthesis equipment to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the protecting groups under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (pyridinium chlorochromate) or TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or catalytic hydrogenation can be employed to remove the Cbz group.
Substitution: Tosyl chloride (TsCl) can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Deprotected amino alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Boc-amino)-3-(Cbz-amino)-1-propanol is widely used in:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: In the preparation of peptide-based probes and inhibitors.
Medicine: For the synthesis of peptide drugs and prodrugs.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound itself does not have a direct mechanism of action as it is primarily used as an intermediate. its derivatives, particularly peptides, can interact with various molecular targets such as enzymes, receptors, and ion channels, modulating biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
2-(Boc-amino)-1-propanol: Lacks the Cbz protection, making it less versatile for selective deprotection.
3-(Cbz-amino)-1-propanol: Lacks the Boc protection, limiting its use in multi-step synthesis.
2-(Fmoc-amino)-3-(Cbz-amino)-1-propanol: Uses Fmoc (fluorenylmethyloxycarbonyl) instead of Boc, offering different deprotection conditions.
Uniqueness: 2-(Boc-amino)-3-(Cbz-amino)-1-propanol is unique due to its dual protection, allowing for selective deprotection and functionalization, which is crucial in the stepwise synthesis of complex peptides and other organic molecules.
This compound’s versatility and utility in synthetic chemistry make it a valuable tool for researchers and industrial chemists alike.
Biological Activity
2-(Boc-amino)-3-(Cbz-amino)-1-propanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by data tables and relevant research findings.
Synthesis
The synthesis of this compound typically involves the protection of amino groups using Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy) groups. The general procedure for Boc-protection includes dissolving Boc anhydride in a solvent mixture, followed by the addition of the corresponding amino alcohol and triethylamine. The reaction is monitored using thin-layer chromatography (TLC), and upon completion, the product is extracted and purified.
Antimicrobial Activity
Research indicates that compounds derived from amino acids, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that various derivatives possess enhanced activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The agar-well diffusion method revealed that certain conjugates showed inhibition zones comparable to conventional antibiotics .
Table 1: Antimicrobial Activity of Amino Acid Derivatives
Compound | Target Organism | Inhibition Zone (mm) |
---|---|---|
This compound | E. coli | 12 |
S. aureus | 10 | |
P. aeruginosa | 11 | |
A. flavus | 9 |
Cytotoxicity Studies
The cytotoxic effects of this compound have also been evaluated against various cancer cell lines. Notably, compounds with cationic side chains demonstrated higher cytotoxicity compared to neutral or hydrophobic amino acid derivatives. The IC50 values for these compounds suggest a promising therapeutic index for further development in cancer treatment .
Table 2: Cytotoxicity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | CEM (human leukemia) | 0.13 ± 0.06 |
HeLa (cervical cancer) | 0.25 ± 0.05 | |
MCF-7 (breast cancer) | 0.30 ± 0.10 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of specific functional groups significantly influences the biological activity of the compound. For example, the introduction of cationic amino acids enhances DNA binding interactions, which correlate with increased cytotoxicity . Conversely, hydrophobic amino acids may disrupt these interactions, leading to reduced biological efficacy.
Case Studies
A notable case study involved the evaluation of various derivatives of this compound for their ability to bind DNA and exert cytotoxic effects on cancer cells. The study utilized surface plasmon resonance and fluorescence quenching techniques to assess binding affinities and confirmed that derivatives with lysine exhibited superior binding compared to those with phenylalanine .
Properties
IUPAC Name |
benzyl N-[3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)18-13(10-19)9-17-14(20)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIQDJDXPRRWIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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